Cas no 136453-31-1 (9-(chloromethyl)-9H-xanthene)

9-(chloromethyl)-9H-xanthene 化学的及び物理的性質
名前と識別子
-
- LNHYQHBBKHLOFP-UHFFFAOYSA-N
- 9-(chloromethyl)-9H-xanthene
- 9-chloromethylxanthene
- EN300-7444742
- CS-0260056
- AKOS015155893
- SCHEMBL7452862
- 136453-31-1
-
- インチ: 1S/C14H11ClO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2
- InChIKey: LNHYQHBBKHLOFP-UHFFFAOYSA-N
- SMILES: ClCC1C2C=CC=CC=2OC2C=CC=CC1=2
計算された属性
- 精确分子量: 230.0498427g/mol
- 同位素质量: 230.0498427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 9.2Ų
9-(chloromethyl)-9H-xanthene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7444742-0.5g |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 0.5g |
$713.0 | 2024-05-23 | |
1PlusChem | 1P028VAU-50mg |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 50mg |
$315.00 | 2023-12-22 | |
Aaron | AR028VJ6-500mg |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 500mg |
$1006.00 | 2025-02-17 | |
1PlusChem | 1P028VAU-2.5g |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 2.5g |
$2276.00 | 2023-12-22 | |
1PlusChem | 1P028VAU-250mg |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 250mg |
$621.00 | 2023-12-22 | |
1PlusChem | 1P028VAU-500mg |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 500mg |
$944.00 | 2023-12-22 | |
1PlusChem | 1P028VAU-1g |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 1g |
$1192.00 | 2023-12-22 | |
Enamine | EN300-7444742-0.25g |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 0.25g |
$452.0 | 2024-05-23 | |
Enamine | EN300-7444742-5.0g |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 5.0g |
$2650.0 | 2024-05-23 | |
Enamine | EN300-7444742-1.0g |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 1.0g |
$914.0 | 2024-05-23 |
9-(chloromethyl)-9H-xanthene 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
9-(chloromethyl)-9H-xantheneに関する追加情報
9-(Chloromethyl)-9H-xanthene: Properties, Applications, and Market Insights
9-(Chloromethyl)-9H-xanthene (CAS No. 136453-31-1) is a versatile organic compound with a unique xanthene backbone and a reactive chloromethyl group. This compound has gained significant attention in recent years due to its applications in pharmaceutical intermediates, fluorescent probes, and material science. Researchers and industry professionals frequently search for terms like "9-(chloromethyl)-9H-xanthene synthesis", "xanthene derivatives applications", and "CAS 136453-31-1 uses", highlighting its growing relevance.
The molecular structure of 9-(chloromethyl)-9H-xanthene features a tricyclic aromatic system, which contributes to its stability and reactivity. The presence of the chloromethyl functional group makes it a valuable building block for further chemical modifications. Recent studies have explored its potential in bioimaging and drug development, particularly in the design of targeted therapies. Searches for "xanthene-based fluorescent dyes" and "chloromethyl xanthene derivatives" reflect the compound's importance in these cutting-edge fields.
In the pharmaceutical industry, 9-(chloromethyl)-9H-xanthene serves as a key intermediate for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various pharmacophores, making it valuable for medicinal chemistry. The compound's fluorescence properties have also been utilized in developing sensors and diagnostic tools, addressing the increasing demand for non-invasive detection methods in healthcare.
The market for xanthene derivatives has seen steady growth, driven by advancements in life sciences and material engineering. Companies specializing in fine chemicals and research reagents have reported rising inquiries about CAS 136453-31-1, particularly from academic and industrial laboratories. The compound's versatility and ease of functionalization make it a preferred choice for researchers working on novel materials and bioconjugates.
From a synthetic perspective, 9-(chloromethyl)-9H-xanthene can be prepared through various routes, including Friedel-Crafts alkylation of xanthene. Recent innovations in green chemistry have led to more sustainable production methods, reducing environmental impact while maintaining high yields. This aligns with the growing interest in eco-friendly chemical synthesis, as evidenced by search trends for "sustainable xanthene production" and "green synthesis of chloromethyl compounds".
Quality control and characterization of 9-(chloromethyl)-9H-xanthene typically involve advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research-grade chemicals and industrial applications. The availability of high-quality CAS 136453-31-1 has facilitated breakthroughs in multiple scientific disciplines, from organic electronics to biomedical research.
Looking ahead, the potential applications of 9-(chloromethyl)-9H-xanthene continue to expand. Emerging research explores its use in photodynamic therapy, molecular electronics, and smart materials. The compound's unique combination of structural features and chemical reactivity positions it as a valuable tool for addressing contemporary challenges in healthcare and technology. As interest grows in functional organic molecules, 9-(chloromethyl)-9H-xanthene remains at the forefront of scientific innovation.
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